N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide is a thiazolidinone derivative characterized by:
- A benzamide core substituted at the 4-position with a methylidene-linked thiazolidinone ring.
- A 1,1-dioxidotetrahydrothiophen-3-yl group attached to the benzamide nitrogen, enhancing solubility due to the sulfone moiety.
- A Z-configuration at the methylidene group, critical for molecular geometry and biological interactions .
- A 3-methyl-4-oxo-2-thioxo substitution on the thiazolidinone ring, influencing electronic properties and hydrogen bonding capacity.
Properties
Molecular Formula |
C17H18N2O4S3 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzamide |
InChI |
InChI=1S/C17H18N2O4S3/c1-18(13-7-8-26(22,23)10-13)15(20)12-5-3-11(4-6-12)9-14-16(21)19(2)17(24)25-14/h3-6,9,13H,7-8,10H2,1-2H3/b14-9- |
InChI Key |
UZKNKKFQVOGWQG-ZROIWOOFSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)N(C)C3CCS(=O)(=O)C3)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)N(C)C3CCS(=O)(=O)C3)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms or other functional groups.
Substitution: The benzamide group can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the benzamide moiety .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: The compound’s potential biological activities, such as anti-inflammatory or antimicrobial properties, make it a candidate for drug development and therapeutic applications.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to form specific interactions with these targets, potentially leading to inhibition or activation of their functions .
Comparison with Similar Compounds
Structural Analogues and Their Activities
Thiazolidinone-Benzamide Derivatives
- N-[2-(Substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides (): Core Structure: Benzamide linked to a 5-methyl-4-oxo-thiazolidinone. Substituents: Varied phenyl groups (e.g., 2,4-dichlorophenyl, 4-nitrophenyl). Activity: Compound 4c (2,4-dichlorophenyl) showed 100% inhibition of Dalton’s ascites lymphoma cells at 100 µg/mL, comparable to doxorubicin .
- 3-Hydroxy-N-[(5Z)-4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl]benzamide (): Core Structure: Hydroxybenzamide-thiazolidinone with indolylidene substitution. Substituents: 3-hydroxybenzamide and 2-oxoindolin-3-ylidene. Comparison: The hydroxy group in may enhance hydrogen bonding vs. the target’s methyl group, affecting target affinity .
Thiazolidinone Derivatives with Varied Cores
- N-[2-Phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides (): Core Structure: Benzothiazole-thiazolidinone hybrid. Substituents: Halophenyl groups (e.g., 4-chlorophenyl). Activity: Antimicrobial activity against bacterial/fungal pathogens (MIC: 10.7–21.4 µmol/mL) . Comparison: The benzothiazole core may confer rigidity and π-stacking capacity, differing from the target’s flexible tetrahydrothiophen moiety.
- (Z)-2-Chloro-N-(5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide (): Core Structure: Chlorobenzamide-thiazolidinone with methoxypropoxyphenyl substitution. Substituents: Methoxy and propoxy groups enhance lipophilicity. Activity: Not reported, but similar structures often exhibit kinase inhibition or antimicrobial effects. Comparison: The methoxypropoxy group in increases hydrophobicity, contrasting with the target’s sulfone group .
Spectroscopic and Crystallographic Characterization
- NMR Analysis (): Chemical shifts in regions A (positions 39–44) and B (29–36) are sensitive to substituent changes. The target’s sulfone and methyl groups would cause distinct shifts compared to phenyl-substituted analogs .
- X-ray Diffraction (): Confirmation of Z-configuration and planarity of the thiazolidinone ring is critical, as seen in related hydrazinecarbothioamides .
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